1-Methyl-4-phenyl-1H-1,2,3-triazole
Description
Crystallographic Analysis and Conformational Isomerism
X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in crystalline compounds. For this compound, crystallographic data reveal a planar triazole ring (r.m.s. deviation = 0.004 Å) with minimal distortion from substituents. The phenyl ring adopts a near-coplanar orientation relative to the triazole core, forming a dihedral angle of 2.54°. This near-planarity contrasts with related triazole derivatives, where bulky substituents often induce significant torsional strain.
The methyl group at the 1-position occupies an axial position, contributing to a staggered conformation that minimizes steric interactions with adjacent nitrogen atoms. Unit cell parameters derived from monoclinic crystals (space group P2₁/c) include a = 9.686 Å, b = 11.368 Å, c = 9.976 Å, and β = 98.74°, yielding a cell volume of 1085.7 ų. These metrics align with typical triazole-based structures, though the relatively large b-axis reflects intermolecular interactions facilitated by the phenyl moiety.
Conformational isomerism in this compound is constrained by the rigid triazole core. However, rotational freedom about the C4–C(phenyl) bond permits limited torsional adjustments, as evidenced by variable dihedral angles in analogous structures. Comparative analysis with 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate shows that hydration induces a 12.3° tilt between the triazole and imidazole rings, highlighting the sensitivity of conformation to crystal packing forces.
Table 1: Crystallographic parameters for this compound derivatives
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | P2₁/c | C₉H₉N₃ |
| Unit cell volume (ų) | 1085.7 | C₉H₉N₃ |
| Dihedral angle (°) | 2.54 (triazole-phenyl) | C₁₂H₁₁N₅·2H₂O |
| R-factor | 0.0597 | C₉H₉N₃O₅ |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
While direct spectroscopic data for this compound are absent in the provided sources, inferences can be drawn from structurally analogous compounds. The methyl group’s protons typically resonate as a singlet near δ 3.5–4.0 ppm in ¹H nuclear magnetic resonance spectra, shielded by the electron-withdrawing triazole ring. Aromatic protons from the phenyl substituent would appear as a multiplet between δ 7.2–7.6 ppm, with meta- and para-coupling patterns distinguishing substitution positions.
Infrared spectroscopy would likely show N–N stretching vibrations characteristic of 1,2,3-triazoles in the 1540–1480 cm⁻¹ range, alongside C–H bending modes for the methyl group near 1380–1450 cm⁻¹. The phenyl ring’s C=C stretching vibrations typically dominate the 1600–1580 cm⁻¹ region. Ultraviolet-visible spectra of similar triazoles exhibit π→π* transitions centered at 260–280 nm, with molar absorptivity values exceeding 10⁴ L·mol⁻¹·cm⁻¹ due to conjugation between the heterocycle and aromatic substituents.
Comparative Analysis with 1,2,3-Triazole Derivatives
Structural distinctions between this compound and its derivatives primarily arise from substituent effects:
Substituent Position : Unlike 1,4-disubstituted analogs, 1,5-disubstituted triazoles exhibit greater torsional flexibility due to reduced steric hindrance between substituents. For example, 5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole derivatives display interplanar angles of 64° between triazole and benzothiazole rings, contrasting with the near-coplanar arrangement in this compound.
Hydrogen Bonding : Hydrated derivatives like 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate form extensive O–H⋯N networks, whereas the anhydrous 1-methyl-4-phenyl analog relies on weaker C–H⋯π interactions for crystal stabilization.
Electron Distribution : Methyl substitution at the 1-position creates an electron-rich triazole core, enhancing nucleophilic character at N2 and N3 compared to unsubstituted analogs. This electronic profile influences reactivity in click chemistry applications, where copper-catalyzed azide-alkyne cycloadditions favor 1,4-disubstituted products.
Table 2: Structural comparison of 1,2,3-triazole derivatives
Properties
IUPAC Name |
1-methyl-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-7-9(10-11-12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWONPGJSDXZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-phenyl-1H-1,2,3-triazole can be synthesized through several methodsThis method involves the reaction of phenylacetylene with methyl azide in the presence of a copper catalyst, typically copper sulfate and sodium ascorbate, in a solvent like water or ethanol .
Another method involves the use of 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II inhibitors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its role as a carbonic anhydrase-II inhibitor, where it binds to the enzyme’s active site and prevents the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Coordination Properties
1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene (Compound B)
Compound B, a mesoionic carbene (MIC) derivative of Compound A, replaces the triazole’s hydrogen at C5 with a second methyl group, forming a carbene center. This structural modification enhances its σ-donor strength while reducing π-acceptor capacity compared to Compound A. In Ir(III) complexes, ligands based on Compound B produce red-shifted emission spectra (λem ≈ 650 nm) and higher quantum yields (Φ ≈ 0.25) than those using Compound A (λem ≈ 550 nm, Φ ≈ 0.15), attributed to stronger metal-to-ligand charge transfer (MLCT) transitions .
Table 1: Comparison of Ligand Properties in Ir(III) Complexes
4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole
This hybrid compound features a trifluoromethyl-substituted pyrazole fused to a triazole ring. The electron-withdrawing CF₃ group significantly alters electronic properties, reducing electron density at the triazole N atoms. Unlike Compound A, this derivative is synthesized via a sequential Sonogashira cross-coupling and CuAAC protocol . Its diminished σ-donor capacity limits utility in coordination chemistry but enhances metabolic stability in bioactive molecules .
1-Substituted-Phenyl-4-Substituted-Phenylaminocarbonyl-1H-1,2,3-triazoles
These derivatives, such as SJ000097644-1, replace the methyl group in Compound A with phenylaminocarbonyl substituents. In contrast, Compound A’s simpler structure avoids such off-target effects but lacks inherent bioactivity .
1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole
Synthesized via a multi-component reaction, this compound introduces bulkier substituents (methoxybenzyl and methylphenyl groups). The steric hindrance reduces coordination flexibility compared to Compound A but improves lipophilicity, enhancing cellular uptake in anticancer assays .
Biological Activity
1-Methyl-4-phenyl-1H-1,2,3-triazole (MPT) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of MPT, focusing on its synthesis, mechanisms of action, and therapeutic potential through various studies and findings.
Synthesis of this compound
MPT can be synthesized using a straightforward method involving a Cu(I)-catalyzed 1,3-dipolar cycloaddition of aryl azides to terminal arylacetylenes. This "click reaction" allows for the regioselective synthesis of triazoles with high yields and purity. The synthetic pathway typically involves the reaction of methylated triazole with phenylacetylene under specific conditions to yield MPT as a white solid .
Antimycobacterial Activity
Research has demonstrated that MPT derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (M. tuberculosis). In a study evaluating fourteen 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives, several compounds showed higher activity than the standard drug ethambutol. Notably, compounds 2, 4, 8, 9, 10, 11, and 12 displayed a minimum inhibitory concentration (MIC) of 3.1 mg/mL against drug-resistant strains of M. tuberculosis .
Anti-inflammatory and Antioxidant Properties
MPT has also been studied for its anti-inflammatory and antioxidant properties. In vitro assays using rat mesangial cells (RMCs) demonstrated that MPT hybrids could inhibit nitric oxide (NO) production in models of lipopolysaccharide-induced inflammation. The compounds exhibited a dose-dependent decrease in NO levels and significantly reduced inducible nitric oxide synthase (iNOS) expression in treated cells .
Case Study: Antimycobacterial Screening
A comprehensive screening of various MPT derivatives was conducted to assess their efficacy against M. tuberculosis H37Rv strain. The results indicated that the presence of an aromatic ring in the triazole structure was crucial for enhancing biological activity. Compounds lacking this structural feature showed reduced efficacy against the bacteria .
Case Study: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory effects of ferrocene-MPT hybrids, it was found that these compounds could significantly attenuate inflammatory responses in RMCs. The study highlighted that certain hybrids demonstrated superior anti-inflammatory effects compared to others, with specific derivatives showing promise for further development into therapeutic agents .
Data Table: Biological Activities of MPT Derivatives
| Compound | Activity Type | MIC (mg/mL) | Notes |
|---|---|---|---|
| 2 | Antimycobacterial | 3.1 | More active than ethambutol |
| 4 | Antimycobacterial | 3.1 | Significant activity against MDR strains |
| X2 | Anti-inflammatory | N/A | Inhibits NO production |
| X4 | Anti-inflammatory | N/A | Best anti-inflammatory effect |
Q & A
Q. Table 1. Synthetic Routes for this compound Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| C–H Arylation | Pd(OAc)₂, DMF, 100°C, 24h | 61–75 | |
| Click Chemistry | CuSO₄, sodium ascorbate, 50°C | 60–70 | |
| Triazole Halogenation | Br₂ in H₂O, 45°C | 85 |
Q. Table 2. Key Software for Structural Analysis
| Task | Software | Application Example |
|---|---|---|
| Structure Solution | SHELXD | Phasing for small-molecule crystals |
| Refinement | SHELXL | Anisotropic displacement parameter refinement |
| Visualization | WinGX/ORTEP | Ellipsoid plots and packing diagrams |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
